2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide
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Overview
Description
2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide is a complex organic compound that belongs to the class of pyrido[3,2-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[3,2-d]pyrimidine core, which is fused with a phenethyl group and an acetamide moiety, making it a unique and interesting molecule for scientific research.
Preparation Methods
The synthesis of 2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide can be achieved through various synthetic routes. One common method involves the reaction of 2-amino-nicotinonitriles with carbonyl compounds in the presence of a catalyst such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) under microwave irradiation . This method is efficient and environmentally friendly, as it uses water as a solvent and allows for the recycling of the DBU-H2O system without loss of activity .
Another approach involves a one-pot three-component reaction of aldehydes, barbituric acid, and ammonium acetate or urea in the presence of diisopropylethylamine (DIPEAc) at room temperature . This method offers several advantages, including the use of green solvents, short reaction times, and high yields .
Chemical Reactions Analysis
2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
For example, oxidation of the compound can lead to the formation of corresponding oxo derivatives, while reduction can yield dihydro derivatives.
Scientific Research Applications
This compound has shown promise in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a valuable intermediate for the synthesis of other complex molecules. In biology, it has been studied for its potential as an enzyme inhibitor, particularly against ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1), which plays a role in regulating the anti-cancer Stimulator of Interferon Genes (STING) pathway .
In medicine, derivatives of this compound have been evaluated for their anticancer and tyrosinase inhibitory activities . These studies have shown that certain derivatives exhibit significant activity against various cancer cell lines, making them potential candidates for the development of new anticancer therapies .
Mechanism of Action
The mechanism of action of 2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. As an ENPP1 inhibitor, it negatively regulates the ENPP1 enzyme, which in turn affects the STING pathway . This pathway is crucial for the activation of the immune response against cancer cells, and inhibition of ENPP1 can enhance the anti-cancer effects of the STING pathway .
Comparison with Similar Compounds
Similar compounds to 2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide include other pyrido[3,2-d]pyrimidine derivatives such as 3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one and 3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one . These compounds also exhibit inhibitory activities against ENPP1 and have been studied for their potential therapeutic applications .
What sets this compound apart is its unique structure, which combines a phenethyl group and an acetamide moiety with the pyrido[3,2-d]pyrimidine core
Properties
Molecular Formula |
C25H24N4O3 |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
2-[2,4-dioxo-3-(2-phenylethyl)pyrido[3,2-d]pyrimidin-1-yl]-N-(4-ethylphenyl)acetamide |
InChI |
InChI=1S/C25H24N4O3/c1-2-18-10-12-20(13-11-18)27-22(30)17-29-21-9-6-15-26-23(21)24(31)28(25(29)32)16-14-19-7-4-3-5-8-19/h3-13,15H,2,14,16-17H2,1H3,(H,27,30) |
InChI Key |
CEVSWPNGDZJIMP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CC=C4)N=CC=C3 |
Origin of Product |
United States |
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